1-(2,3-Dimethylphenyl)quinazolin-4(1H)-one
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Overview
Description
1-(2,3-Dimethylphenyl)quinazolin-4(1H)-one is an organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethylphenyl)quinazolin-4(1H)-one typically involves the condensation of 2,3-dimethylaniline with anthranilic acid in the presence of a dehydrating agent such as polyphosphoric acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dimethylphenyl)quinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate to form quinazolinone derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethylphenyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth.
Comparison with Similar Compounds
1-(2,3-Dimethylphenyl)quinazolin-4(1H)-one can be compared with other quinazolinone derivatives, such as:
- 2-Phenylquinazolin-4(1H)-one
- 3-Methylquinazolin-4(1H)-one
- 6-Chloroquinazolin-4(1H)-one
These compounds share a similar quinazolinone core structure but differ in their substituents, which can lead to variations in their biological activities and applications
Properties
Molecular Formula |
C16H14N2O |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
1-(2,3-dimethylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C16H14N2O/c1-11-6-5-9-14(12(11)2)18-10-17-16(19)13-7-3-4-8-15(13)18/h3-10H,1-2H3 |
InChI Key |
LKNKTIMAYUNXBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C=NC(=O)C3=CC=CC=C32)C |
Origin of Product |
United States |
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